(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16336313
InChI: InChI=1S/C16H11ClN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8-
SMILES:
Molecular Formula: C16H11ClN2O2S
Molecular Weight: 330.8 g/mol

(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16336313

Molecular Formula: C16H11ClN2O2S

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H11ClN2O2S
Molecular Weight 330.8 g/mol
IUPAC Name (5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H11ClN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8-
Standard InChI Key FDYVNKDLBNEGCO-ZSOIEALJSA-N
Isomeric SMILES C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2
Canonical SMILES C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features:

  • A 4-chlorobenzylidene group at the C-5 position, contributing electron-withdrawing effects and enhancing molecular stability.

  • A 3-hydroxyphenyl imino substituent at the C-2 position, introducing hydrogen-bonding capabilities and potential bioactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂ClN₃O₂S
Molecular Weight345.8 g/mol
IUPAC Name(5Z)-5-[(4-Chlorophenyl)methylidene]-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
SolubilityLow in water; soluble in DMSO, DMF
Spectral Data (IR)C=O (1690–1710 cm⁻¹), C=N (1590–1620 cm⁻¹), O–H (3250–3300 cm⁻¹)

The chlorine atom at the para position of the benzylidene moiety enhances lipophilicity, potentially improving membrane permeability in biological systems . The 3-hydroxyphenyl group introduces polarity, which may influence binding interactions with enzymatic targets .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to related thiazolidinones:

  • Claisen-Schmidt Condensation: Reaction of thiazolidin-4-one with 4-chlorobenzaldehyde to form the 5-(4-chlorobenzylidene) intermediate .

  • Imination: Subsequent reaction with 3-hydroxyaniline to introduce the phenylimino group at C-2 .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzylidene Formation4-Chlorobenzaldehyde, NaOH, EtOH, Δ65–75
Imination3-Hydroxyaniline, AcOH, reflux50–60

The stereochemical outcome (2E,5Z) is critical for biological activity, as geometric isomers often exhibit divergent pharmacological profiles . Microwave-assisted synthesis, as demonstrated for similar thiazolidinones, could enhance reaction efficiency and yield .

Biological Activities and Mechanisms

Anticancer Properties

Thiazolidinones with chlorophenyl substituents demonstrate cytotoxicity against cancer cell lines (e.g., HeLa, K562) via apoptosis induction . The hydroxyl group in the target compound may facilitate interactions with redox-active enzymes, promoting oxidative stress in malignant cells .

Enzyme Inhibition

Related thiazolidinones inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity . The 3-hydroxyphenyl imino group could act as a bidentate ligand, chelating metal ions in the enzyme’s active site .

Applications and Future Directions

Medicinal Chemistry

  • Antimicrobial Drug Development: Optimizing substituents to improve potency against multidrug-resistant pathogens.

  • Antidiabetic Agents: Targeting PTP1B with enhanced selectivity over homologous phosphatases .

Materials Science

The compound’s nonlinear optical (NLO) properties, inferred from hyperpolarizability calculations of analogs (e.g., β = 19.42 × 10⁻³⁰ esu for CMTD ), suggest utility in photonic devices.

Table 3: Research Priorities

AreaObjective
PharmacokineticsAssess oral bioavailability, metabolic stability
ToxicityEvaluate acute/chronic toxicity in models
FormulationDevelop nanoencapsulation for solubility enhancement

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator